4-Aminobenzoic acid;trimethoxysilylmethanol
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Overview
Description
4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 4-Nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids and aniline derivatives.
Scientific Research Applications
4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the synthesis of folate in bacteria, plants, and fungi.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
Mechanism of Action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Trimethoxysilane: A precursor to trimethoxysilylmethanol.
Uniqueness
4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.
Properties
CAS No. |
91510-50-8 |
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Molecular Formula |
C11H19NO6Si |
Molecular Weight |
289.36 g/mol |
IUPAC Name |
4-aminobenzoic acid;trimethoxysilylmethanol |
InChI |
InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3 |
InChI Key |
CFZRQTLIDSBSNE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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